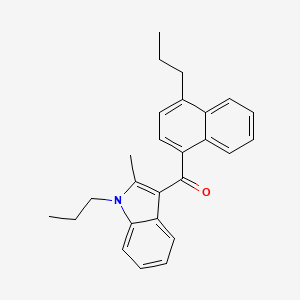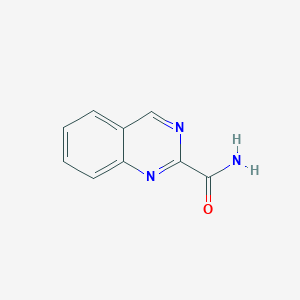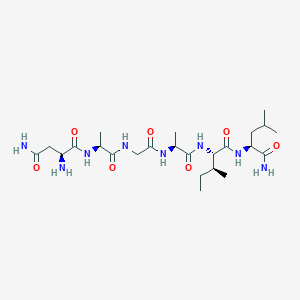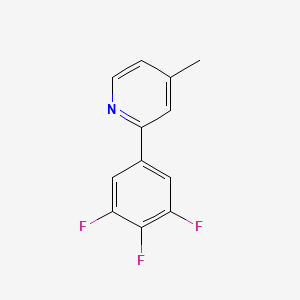
4-Methyl-2-(3,4,5-trifluorophenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(3,4,5-trifluorophenyl)pyridine is an organic compound with the molecular formula C₁₂H₈F₃N It is a pyridine derivative characterized by the presence of a trifluorophenyl group at the 2-position and a methyl group at the 4-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Methyl-2-(3,4,5-trifluorophenyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
4-Methyl-2-(3,4,5-trifluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluorophenyl group to other functional groups.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluorophenyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
科学研究应用
4-Methyl-2-(3,4,5-trifluorophenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 4-Methyl-2-(3,4,5-trifluorophenyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for its molecular targets, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- 2-(3,4,5-Trifluorophenyl)pyridine
- 4-Methyl-2-(2,4,5-trifluorophenyl)pyridine
- 4-Methyl-2-(3,4-difluorophenyl)pyridine
Uniqueness
4-Methyl-2-(3,4,5-trifluorophenyl)pyridine is unique due to the specific positioning of the trifluorophenyl and methyl groups, which can influence its chemical reactivity and biological activity. The trifluorophenyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications .
属性
CAS 编号 |
596815-61-1 |
|---|---|
分子式 |
C12H8F3N |
分子量 |
223.19 g/mol |
IUPAC 名称 |
4-methyl-2-(3,4,5-trifluorophenyl)pyridine |
InChI |
InChI=1S/C12H8F3N/c1-7-2-3-16-11(4-7)8-5-9(13)12(15)10(14)6-8/h2-6H,1H3 |
InChI 键 |
WUPSQVKQNQYVGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C2=CC(=C(C(=C2)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
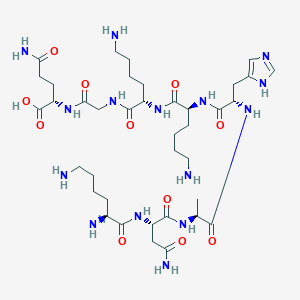
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)

![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)

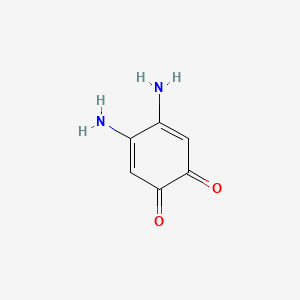
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
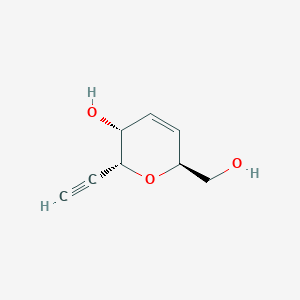

![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
